molecular formula C17H15FN2O2 B12017870 (1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol CAS No. 618383-20-3

(1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol

Cat. No.: B12017870
CAS No.: 618383-20-3
M. Wt: 298.31 g/mol
InChI Key: XKMVFOQGRBADKI-UHFFFAOYSA-N
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Description

(1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of fluorine and methoxy substituents on the phenyl rings, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of substituents: The fluorine and methoxy groups can be introduced via electrophilic aromatic substitution reactions.

    Methanol addition: The final step involves the addition of a methanol group to the pyrazole ring, which can be achieved through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the fluorine or methoxy groups.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its fluorine and methoxy substituents can influence its binding affinity and specificity.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, analgesic, and anticancer activities.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The fluorine and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1-Phenyl-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol: Lacks the fluorine substituent.

    (1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-YL)methanol: Lacks the methoxy substituent.

    (1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)ethanol: Has an ethanol group instead of methanol.

Uniqueness

The presence of both fluorine and methoxy groups in (1-(2-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol can confer unique chemical and biological properties. Fluorine can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and reactivity.

Properties

CAS No.

618383-20-3

Molecular Formula

C17H15FN2O2

Molecular Weight

298.31 g/mol

IUPAC Name

[1-(2-fluorophenyl)-3-(4-methoxyphenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C17H15FN2O2/c1-22-14-8-6-12(7-9-14)17-13(11-21)10-20(19-17)16-5-3-2-4-15(16)18/h2-10,21H,11H2,1H3

InChI Key

XKMVFOQGRBADKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3F

Origin of Product

United States

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